molecular formula C12H15NO3 B2602391 N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide CAS No. 2361638-86-8

N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide

Cat. No.: B2602391
CAS No.: 2361638-86-8
M. Wt: 221.256
InChI Key: WTZHEEPXBIYMCT-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide is an organic compound that features a hydroxyethyl group attached to a methoxyphenyl ring, with a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide typically involves the reaction of 3-methoxyphenylacetic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product. The reaction conditions often require a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Hydroxy-1-(4-methoxyphenyl)ethyl]prop-2-enamide
  • N-[2-Hydroxy-1-(3-ethoxyphenyl)ethyl]prop-2-enamide
  • N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]but-2-enamide

Uniqueness

N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both hydroxy and methoxy groups provides a balance of hydrophilic and hydrophobic properties, enhancing its versatility in various applications .

Properties

IUPAC Name

N-[2-hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-12(15)13-11(8-14)9-5-4-6-10(7-9)16-2/h3-7,11,14H,1,8H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZHEEPXBIYMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CO)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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